molecular formula C15H10N2S B11865299 2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile CAS No. 86604-42-4

2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile

Cat. No.: B11865299
CAS No.: 86604-42-4
M. Wt: 250.32 g/mol
InChI Key: PLVZUNWBZGARFM-UHFFFAOYSA-N
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Description

2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a naphthyl group, and a cyano group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method typically requires mild reaction conditions and can yield the desired product in good yields.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile is unique due to the presence of the naphthyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for the development of new drugs and materials .

Properties

CAS No.

86604-42-4

Molecular Formula

C15H10N2S

Molecular Weight

250.32 g/mol

IUPAC Name

2-amino-4-naphthalen-2-ylthiophene-3-carbonitrile

InChI

InChI=1S/C15H10N2S/c16-8-13-14(9-18-15(13)17)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9H,17H2

InChI Key

PLVZUNWBZGARFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=C3C#N)N

Origin of Product

United States

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